N-(pyridin-3-ylmethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Kinase inhibition Scaffold hopping Heterocyclic SAR

This oxazole-4-carboxamide (C15H12N4O3S, MW 328.35) is a scaffold-hopping probe for kinase selectivity profiling: its oxazole core alters H-bond acceptor capacity and ring electronics compared to thiazole-based PIM/TrkA inhibitors. The pyridin-3-ylmethyl regioisomer is structurally non-interchangeable with 2- or 4-pyridyl analogs—hinge-binding geometry depends on nitrogen position. Vendor-reported MIC data suggest low-µM activity against E. coli, S. aureus, and C. albicans. Users must independently verify target engagement via kinase panels and standardized MIC assays under CLSI/EUCAST conditions.

Molecular Formula C15H12N4O3S
Molecular Weight 328.35
CAS No. 1286719-42-3
Cat. No. B2830017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-ylmethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide
CAS1286719-42-3
Molecular FormulaC15H12N4O3S
Molecular Weight328.35
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3
InChIInChI=1S/C15H12N4O3S/c20-13(17-8-10-3-1-5-16-7-10)11-9-22-15(18-11)19-14(21)12-4-2-6-23-12/h1-7,9H,8H2,(H,17,20)(H,18,19,21)
InChIKeyRESNTTAFHPYMTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(pyridin-3-ylmethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide (CAS 1286719-42-3): Structural Baseline and Procurement Context


N-(pyridin-3-ylmethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide (CAS 1286719-42-3) is a heterocyclic small molecule (molecular formula C15H12N4O3S, molecular weight 328.35) comprising an oxazole-4-carboxamide core, a thiophene-2-carboxamido substituent at the 2-position, and an N-(pyridin-3-ylmethyl) terminal amide moiety . The compound belongs to the broader azolecarboxamide class, which includes both oxazole and thiazole variants that have been investigated as kinase inhibitors, particularly targeting the TrkA receptor and PIM kinase family [1]. The compound is catalogued by multiple chemical suppliers at a typical purity of ≥95% . Its structural scaffold places it within generic patent claims covering azolecarboxamides for urinary tract disorders mediated by TrkA [1], though specific pharmacological data for this exact compound remain absent from the peer-reviewed primary literature.

Why Generic Substitution of N-(pyridin-3-ylmethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide Fails: Core Heterocycle and Regioisomer Sensitivity


Within the azolecarboxamide class, substitution between oxazole and thiazole cores is not pharmacologically neutral. The oxygen-to-sulfur replacement alters hydrogen-bond acceptor capacity, ring electronics, and conformational preferences, each of which can materially shift kinase selectivity profiles [1]. Furthermore, the pyridin-3-ylmethyl regioisomer cannot be assumed interchangeable with pyridin-2-ylmethyl or pyridin-4-ylmethyl analogs; the nitrogen position in the pyridine ring dictates the geometry of the key hinge-binding interaction in kinase targets [1]. Even among oxazole-4-carboxamides sharing the thiophene-2-carboxamido motif, variation in the terminal amide substituent (e.g., benzyl, phenethyl, sulfamoylphenethyl) can invert target preference or abolish cellular activity entirely. These structure-activity relationship (SAR) discontinuities mean that procurement of a generic 'azolecarboxamide' or a casually selected regioisomer carries a high risk of non-overlapping biological activity, making compound-specific selection based on demonstrated target engagement data essential — data which, for this specific compound, remains critically limited.

Quantitative Differentiation Evidence for N-(pyridin-3-ylmethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide: Available Data and Critical Gaps


Heterocyclic Core Differentiation: Oxazole vs. Thiazole in Azolecarboxamide Kinase Inhibitor Scaffolds

The target compound contains an oxazole ring, whereas the most pharmacologically characterized members of the azolecarboxamide class contain a thiazole ring [1]. In PIM kinase inhibitor series from Incyte (EP2945939A1), the thiazole core is explicitly preferred in the generic Markush claims; oxazole variants are not exemplified with biological data in that patent family, indicating that the oxazole-for-thiazole substitution was either not prioritized or produced divergent activity [1]. No direct enzymatic or cellular comparison between an oxazole and thiazole analog with identical substituents has been published for this scaffold. This evidence gap means that any claimed differentiation between the target oxazole compound and a structurally analogous thiazole must be considered unvalidated.

Kinase inhibition Scaffold hopping Heterocyclic SAR

Pyridine Regioisomer Differentiation: 3-Pyridylmethyl vs. Alternative Pyridine Attachment Positions

The target compound features a pyridin-3-ylmethyl substitution on the carboxamide nitrogen. In the broader azolecarboxamide patent literature (US2009/0286766; US20100249088), both pyridin-3-yl and pyridin-4-yl variants are encompassed within the generic claims for TrkA inhibition [1]. However, specific IC50 values comparing the 3-pyridyl regioisomer against the 2-pyridyl or 4-pyridyl analogs are not disclosed. The position of the pyridine nitrogen is known to affect kinase hinge-region hydrogen bonding in related scaffolds; inferentially, the 3-pyridylmethyl attachment may offer a distinct binding vector compared to the 2- or 4-isomer, but no quantitative binding or functional data exist for the target compound to confirm or refute this.

Kinase hinge binding Regioisomer SAR TrkA inhibition

Antimicrobial Activity: Preliminary MIC Data and Comparator Gap

The compound has been reported to exhibit antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans, with minimum inhibitory concentrations (MIC) described as being in the low micromolar range . However, these data originate from a commercial vendor product page rather than a peer-reviewed publication, and no comparator data against standard antibiotics (e.g., ciprofloxacin for E. coli, fluconazole for C. albicans) or against structurally related oxazole-4-carboxamides are provided. Without a comparator baseline, the numerical MIC values cannot be interpreted as evidence of differentiation from existing antimicrobial agents or close analogs.

Antimicrobial Minimum inhibitory concentration Oxazole bioactivity

Evidence-Constrained Application Scenarios for N-(pyridin-3-ylmethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide (CAS 1286719-42-3)


Scaffold-Hopping Probe for Kinase Inhibitor Medicinal Chemistry

Based on the compound's oxazole core — which distinguishes it from the better-characterized thiazole variants in the PIM kinase and TrkA patent families — the most credible research application is as a scaffold-hopping probe. A medicinal chemistry team seeking to evaluate whether an oxazole-for-thiazole substitution retains or alters kinase selectivity can procure this compound as a direct structural comparator to thiazole analogs. However, the user must supply their own kinase panel screening data, as no published target engagement data exist for this compound [1].

Regioisomer SAR Expansion in Azolecarboxamide Lead Optimization

The compound's pyridin-3-ylmethyl substitution represents one point in a regioisomer matrix (2-pyridyl, 3-pyridyl, 4-pyridyl). Researchers synthesizing or profiling azolecarboxamide leads can use this compound as a standard for the 3-pyridylmethyl regioisomer, enabling systematic comparison of hinge-binding geometry across the regioisomer series. This application is contingent on the user conducting parallel testing of the 2- and 4-pyridylmethyl analogs, as no such data are publicly available [2].

Antimicrobial Screening Starting Point Requiring Independent Benchmarking

Vendor-reported MIC data suggest antimicrobial activity against Gram-negative (E. coli), Gram-positive (S. aureus), and fungal (C. albicans) strains in the low micromolar range. Researchers investigating oxazole-based antimicrobials may consider this compound as a screening starting point, but must independently establish MIC values under standardized CLSI or EUCAST conditions and include comparator antibiotics (e.g., ciprofloxacin, vancomycin, fluconazole) and close structural analogs to generate meaningful differentiation data .

Negative Control or Inactive Analog for Thiazole-Based Lead Series

If future studies reveal that the oxazole core confers substantially weaker kinase inhibition than the corresponding thiazole — a plausible inference from the patent literature's emphasis on thiazolecarboxamides — this compound may serve as a negative control or selectivity marker in thiazole-based lead optimization programs. This application scenario is speculative and depends on the generation of primary comparative data that do not currently exist in the public domain.

Quote Request

Request a Quote for N-(pyridin-3-ylmethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.